Demethyldiisoeugenol
Description
Contextualization of Phenolic Compounds in Chemical and Biological Research
Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are a cornerstone of chemical and biological research. dntb.gov.uagsconlinepress.com These molecules, abundantly found in plants, are integral to functions such as defense, coloration, and signaling. gsconlinepress.com Their significance in scientific inquiry stems from their vast structural diversity and a wide array of demonstrated biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. gsconlinepress.commdpi.com This has made them a focal point in the search for new therapeutic agents and a valuable tool for understanding various biochemical and pathological processes. gsconlinepress.comelsevier.com The antioxidant capacity of phenolic compounds, in particular, is a major area of investigation, as it underpins many of their potential health benefits. nih.gov
Overview of Lignan (B3055560) Derivatives and Their Significance in Scientific Inquiry
Lignans (B1203133) are a major class of phenolic compounds formed by the dimerization of two phenylpropanoid units. mdpi.comresearchgate.net They are classified into various subtypes based on their chemical structure, with neolignans representing a significant subgroup. researchgate.net The scientific importance of lignan derivatives lies in their extensive range of pharmacological activities, including antiviral, antitumor, antioxidant, and immunosuppressive properties. mdpi.comresearchgate.netnih.gov This diverse bioactivity has established lignans as crucial lead compounds in drug discovery and development. researchgate.net Their structural complexity also presents interesting challenges and opportunities in synthetic chemistry.
Demethyldiisoeugenol is structurally a lignan derivative. It is closely related to dehydrodiisoeugenol (B190919), a neolignan that has been the subject of considerable research. researchgate.netmdpi.com
Historical Perspective of this compound in Academic Literature
The academic journey of this compound is intrinsically linked to the study of its close relative, dehydrodiisoeugenol (DHIE). Research into DHIE began in earnest with its first isolation from the bark of Myristica fragrans in 1973. researchgate.netmdpi.com Early research focused on the synthesis and structural elucidation of these types of compounds.
Subsequent investigations into the biological activities of these lignan derivatives began to appear in the literature in the following decades. A notable study from 1995 specifically investigated the "Antioxidant properties of this compound," examining its effects on lipid peroxidation, superoxide (B77818) anion, and peroxyl radicals. scilit.com Another key publication in 1997 detailed the "Protection of oxidative hemolysis by this compound in normal and beta-thalassemic red blood cells," highlighting its potential in mitigating oxidative damage in pathological conditions. nih.gov These early studies laid the groundwork for the current understanding of this compound's primary role as a potent antioxidant.
Current Gaps and Future Directions in this compound Research
While the antioxidant properties of this compound are well-documented in vitro, a significant gap exists in the form of comprehensive in vivo studies. dntb.gov.ua Much of the existing research has been conducted on its close analog, dehydrodiisoeugenol, with findings often extrapolated to this compound. researchgate.netmdpi.com
Future research should prioritize the following areas:
In-depth in vivo studies: To validate the in vitro findings and understand the bioavailability, metabolism, and efficacy of this compound in living organisms.
Elucidation of specific mechanisms of action: While its antioxidant activity is established, the precise molecular targets and signaling pathways modulated by this compound require further investigation.
Exploration of a broader range of biological activities: Beyond its antioxidant effects, the potential of this compound in other therapeutic areas, such as anti-inflammatory, neuroprotective, and anticancer applications, remains largely unexplored.
Development of optimized synthesis methods: While both chemical and biocatalytic synthesis routes for related compounds have been developed, further optimization for the specific and efficient production of this compound is warranted. researchgate.netmdpi.com
Comparative studies: Direct comparative studies between this compound and dehydrodiisoeugenol are needed to delineate their respective potencies and mechanisms of action.
Addressing these research gaps will be crucial in fully realizing the therapeutic potential of this promising phenolic compound.
Detailed Research Findings: Antioxidant Activity of this compound
A seminal study on the antioxidant properties of this compound provided key insights into its efficacy in combating oxidative stress. The research demonstrated its ability to protect human red blood cells (RBCs) from oxidative damage.
In vitro experiments revealed that this compound effectively suppressed oxidative hemolysis and lipid peroxidation in both normal and beta-thalassemic human RBCs when induced by an aqueous peroxyl radical. nih.gov This protective effect was observed to be concentration-dependent. nih.gov
Furthermore, the study showed that this compound inhibited the formation of high-molecular-weight proteins and the concurrent decrease of low-molecular-weight proteins in RBCs subjected to radical challenge. nih.gov It also prevented the shortening of the Russell's viper venom (RVV)-clotting time, a measure of procoagulant activity, which can be triggered by prelytic radical-treated RBCs. nih.gov
Interestingly, while this compound inhibited oxidative hemolysis, it did not prevent the formation of methemoglobin (metHb) and ferrylhemoglobin (ferrylHb) caused by hydrogen peroxide (H₂O₂) in normal RBCs. nih.gov The compound also did not prevent the consumption of the endogenous antioxidant, glutathione (B108866) (GSH), in radical-treated RBCs. nih.gov However, a significant finding was that the diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity of this compound was markedly increased in the presence of GSH, suggesting a synergistic relationship where GSH may regenerate the active, reduced form of this compound from its oxidized state. nih.govresearchgate.net
These findings underscore the potential of this compound as a potent antioxidant capable of mitigating oxidative damage to cellular components, particularly in pathological conditions characterized by increased oxidative stress.
Interactive Data Table: Antioxidant Activity of this compound
| Assay | Model System | Key Finding | Citation |
| Oxidative Hemolysis Inhibition | Normal and β-thalassemic human RBCs | Suppressed in a concentration-dependent manner | nih.gov |
| Lipid Peroxidation Inhibition | Normal and β-thalassemic human RBCs | Suppressed in a concentration-dependent manner | nih.gov |
| Protein Aggregation Inhibition | Radical-challenged human RBCs | Inhibited formation of high-molecular-weight proteins | nih.gov |
| RVV-Clotting Time | Prelytic radical-treated human RBCs | Prevented shortening of clotting time | nih.gov |
| DPPH Radical Scavenging | In vitro chemical assay | Activity dramatically increased in the presence of GSH | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(1R)-1-(3,4-dihydroxyphenyl)-3-ethyl-2-methyl-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C18H20O4/c1-3-11-9(2)18(10-4-5-14(19)15(20)6-10)13-8-17(22)16(21)7-12(11)13/h4-9,11,18-22H,3H2,1-2H3/t9?,11?,18-/m1/s1 |
InChI Key |
XVHYMCBXQQODJM-PBKVVPFASA-N |
Isomeric SMILES |
CCC1C([C@@H](C2=CC(=C(C=C12)O)O)C3=CC(=C(C=C3)O)O)C |
Canonical SMILES |
CCC1C(C(C2=CC(=C(C=C12)O)O)C3=CC(=C(C=C3)O)O)C |
Synonyms |
demethyldiisoeugenol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Demethyldiisoeugenol
De Novo Synthesis Pathways for Demethyldiisoeugenol
The synthesis of this compound, a dimeric phenylpropanoid, is centered on the oxidative coupling of a C6-C3 precursor, typically isoeugenol (B1672232). frontiersin.orgrsc.org This process can be achieved through both chemical and enzymatic methods, with a focus on controlling the reaction's selectivity to favor the desired dimeric linkage.
Chemo-selective Reaction Strategies
Chemo-selectivity is paramount in the synthesis of this compound, ensuring that the desired bond between two precursor molecules forms in preference to other potential reactions. numberanalytics.com The classical synthesis involves the oxidative dimerization of isoeugenol using ferric chloride as a catalyst in an ethanol-water solvent system, which has been reported to yield DHIE. mdpi.com This reaction proceeds via a phenoxy radical mechanism.
Enzymatic approaches offer high chemo-selectivity. The use of laccase from Rhus vernicifera has been shown to catalyze the oxidation of isoeugenol to produce a mixture of dimeric and tetrameric compounds, with this compound being the main product at a 41% yield. mdpi.com Similarly, horseradish peroxidase (HRP) can be used for the oxidative coupling of related phenolic compounds like eugenol (B1671780), suggesting its applicability in chemoenzymatic strategies for dimer synthesis. nih.govacs.org
Analogous syntheses of related neolignans, such as dihydrobenzofuran neolignans, employ silver(I)-promoted oxidative coupling. chemrxiv.orgchemrxiv.org This method highlights the use of specific oxidizing agents to control the reaction's outcome, a key principle in chemo-selective synthesis.
Stereochemical Control in Synthesis
Controlling the three-dimensional arrangement of atoms is a significant challenge in the synthesis of complex natural products like neolignans. nasa.gov While the classical synthesis of this compound from isoeugenol typically yields a racemic mixture, various strategies have been developed for stereocontrolled synthesis in the broader class of lignans (B1203133) and neolignans that are applicable.
Enantioselective synthesis often relies on enzymatic processes or the use of chiral catalysts and auxiliaries. nih.govchim.it For instance, cell-free extracts from Forsythia species have been used to synthesize enantiomerically pure lignans by controlling the stereochemistry of the radical coupling process. nasa.gov Methodologies developed for other neolignans, such as Sharpless asymmetric dihydroxylation and stereoselective cyclization reactions, provide a blueprint for achieving stereochemical control. nih.govresearchgate.net
One-pot diastereoselective methods have been developed for dibenzylbutane lignans using zirconocene (B1252598) catalysts, demonstrating that the choice of catalyst can profoundly influence the stereochemical outcome of the reaction. mdpi.com Such catalyst-controlled approaches could potentially be adapted to direct the stereochemistry during the dimerization of isoeugenol.
Optimization of Reaction Conditions and Yield
Optimizing reaction parameters is critical for maximizing the yield and purity of the synthesized this compound. This involves a systematic study of oxidants, solvents, temperature, and reaction time.
A study on the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling of phenylpropanoids provides a relevant model for optimization. chemrxiv.orgscielo.br Researchers found that Silver(I) oxide was the most effective oxidant. Acetonitrile (B52724), not previously reported for this reaction, provided the best balance between conversion and selectivity. chemrxiv.org The reaction time was also significantly reduced from 20 hours to 4 hours without a major impact on yield. chemrxiv.org
| Entry | Oxidant (eq.) | Conversion of II (%) | Selectivity for 2 (%) | Yield of 2 (%) |
|---|---|---|---|---|
| 1 | Ag₂O (0.5) | 72 | 43 | 31 |
| 2 | Ag₂CO₃ (0.5) | 45 | 24 | 11 |
| 3 | AgOAc (1.0) | 20 | 15 | 3 |
| 4 | AgNO₃ (1.0) | <5 | - | - |
Data sourced from a study on the synthesis of dihydrobenzofuran neolignans, which serves as an analogue for this compound synthesis. chemrxiv.orgscielo.br
In another relevant example, the synthesis of the neolignan dehydrodieugenol (B1670544) B via a copper-catalyzed Ullmann coupling was optimized. usp.br The choice of solvent was found to be crucial in minimizing the isomerization of the allylic side chain, a common side reaction. A mixture of dioxane and NMP (N-Methyl-2-pyrrolidone) significantly reduced isomerization compared to using NMP alone. usp.br
| Entry | Solvent | Time (h) | Yield (%) | Isomerization Ratio |
|---|---|---|---|---|
| 1 | NMP | 16 | 33 | 1:2.5 |
| 2 | Dioxane | 16 | <5 | - |
| 3 | Dioxane/NMP (1:1) | 4 | 88 | <1% Isomerization |
| 4 | Dioxane/NMP (2:1) | 16 | 70 | <1% Isomerization |
Data sourced from a study on the synthesis of dehydrodieugenol B, demonstrating principles applicable to this compound. usp.br
Derivatization Strategies for this compound
Structural modifications of the this compound scaffold are undertaken to enhance its physicochemical properties and biological potential. mdpi.com Derivatization strategies primarily target the reactive sites of the molecule: the phenolic hydroxyl groups and the propenyl side chains. mdpi.com
Functionalization of Aromatic Rings
The aromatic rings of this compound, being electron-rich due to the hydroxyl and methoxy (B1213986) substituents, are amenable to electrophilic substitution reactions. While specific examples for this compound are scarce, general strategies for functionalizing the aromatic rings of lignin (B12514952) and other phenylpropanoids are well-established and applicable. epfl.chmdpi.com
One common reaction is hydroxyalkylation, often using formaldehyde (B43269) in the presence of a base, which can introduce hydroxymethyl groups onto the aromatic ring. epfl.ch Other potential modifications include nitration, halogenation, and sulfonation, which would introduce nitro, halide, or sulfonic acid groups, respectively, thereby altering the electronic properties and solubility of the parent molecule. The synthesis of eugenol-related biphenyls and other derivatives often involves modifications to the aromatic ring, providing a template for similar transformations on the this compound structure. nih.gov
Modification of Side Chains
The propenyl side chains of this compound are key targets for chemical modification. Various derivatives have been synthesized by reacting this functional group. mdpi.com Olefin cross-metathesis has been successfully used to prepare novel dehydrodieugenol derivatives. mdpi.com This reaction, catalyzed by ruthenium complexes, allows for the introduction of various functional groups by reacting the propenyl side chain with electron-deficient olefins like acrylates and acrylonitrile, affording new derivatives in good yields. mdpi.com
| Compound | Olefin Partner | Yield (%) |
|---|---|---|
| 3a | Methyl acrylate | 85 |
| 3b | Ethyl acrylate | 88 |
| 3c | Acrylic acid | 75 |
| 3d | Acrylonitrile | 90 |
| 3e | Methyl methacrylate | 82 |
Data sourced from a study on the synthesis of new dehydrodieugenol derivatives. mdpi.com
Analogous derivatization of the closely related compound eugenol further illustrates the possibilities. The allyl group of eugenol can undergo addition reactions and can be converted into an epoxide, which serves as a versatile intermediate for further functionalization. d-nb.infoscielo.br For instance, the epoxide can be opened with sodium azide (B81097) to produce an azido-alcohol, which can then participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate a wide array of 1,2,3-triazole derivatives. scielo.brnih.gov These strategies for side-chain modification are directly transferable to the propenyl groups of this compound.
Preparation of Prodrugs and Probes for Research
The structural framework of this compound serves as a versatile scaffold for the synthesis of prodrugs and molecular probes, which are instrumental in pharmacological and biochemical research. The modification of the parent compound into these derivatives allows for the investigation of its pharmacokinetic properties, metabolic pathways, and interactions with biological targets.
Prodrug design is a strategic approach to temporarily modify a pharmacologically active agent to overcome specific barriers. nih.govnih.gov While detailed studies on this compound prodrugs are not extensively documented in the reviewed literature, the general principles of prodrug synthesis can be applied. For instance, the phenolic hydroxyl groups of this compound are prime targets for esterification to create more lipophilic derivatives. These ester prodrugs would be designed for enhanced membrane permeability and would likely be converted back to the active this compound by endogenous esterase enzymes within the body. nih.gov Another strategy involves creating glycoside conjugates, where a sugar moiety is attached to the this compound molecule. This can increase water solubility and potentially target specific glucose transporters. The enzymatic synthesis of such glucuronides has been demonstrated for other lignans like enterolactone (B190478) and enterodiol, using enzymes such as UDP-glucuronyltransferase. nih.gov
Molecular probes are essential for elucidating the mechanisms of action of bioactive compounds. Fluorescent probes, for example, can be synthesized by attaching a fluorophore to the this compound structure. These probes enable researchers to visualize the subcellular localization of the compound and its interactions with cellular components. One common fluorogenic probe used in related antioxidant studies is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which becomes fluorescent upon oxidation and can be used to measure intracellular reactive oxygen species (ROS). thaiscience.info While a specific fluorescently-tagged this compound was not identified, the synthesis would follow established bioconjugation techniques. Similarly, probes can be designed for use in techniques like flow cytometry to analyze cellular responses. thaiscience.info
The table below outlines potential modifications for creating this compound-based research tools, based on established chemical and biochemical principles.
| Derivative Type | Synthetic Strategy | Functional Modification | Research Application |
| Ester Prodrug | Acylation/Esterification | Conversion of hydroxyl groups to esters (e.g., acetate, valerate). nih.gov | Improve lipophilicity and passive membrane permeability. |
| Glycoside Prodrug | Enzymatic Glycosylation | Attachment of a sugar moiety (e.g., glucuronic acid) via a glycosidic bond. nih.gov | Enhance water solubility and target specific transporters. |
| Fluorescent Probe | Bioconjugation | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualize subcellular distribution and target engagement. |
| Biotinylated Probe | Biotinylation | Covalent attachment of a biotin (B1667282) molecule. | Affinity purification of binding partners and target identification. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex natural products like lignans to minimize environmental impact and improve efficiency. frontiersin.org The synthesis of this compound, a dimer formed from phenylpropanoid precursors, is well-suited to green chemistry methodologies, particularly biocatalysis and the use of environmentally benign solvents. researchgate.netugent.be
A primary green approach to synthesizing lignans is through biomimetic phenol (B47542) oxidative coupling, which mimics the natural biosynthetic pathway in plants. researchgate.net This method often employs enzymes like peroxidases or laccases as catalysts. researchgate.netresearchgate.net These enzymatic reactions offer high selectivity under mild conditions (aqueous solutions, neutral pH, and ambient temperature), significantly reducing the need for harsh reagents and protecting groups often required in traditional chemical synthesis. mdpi.comrsc.org The use of enzymes like ketoreductases (KREDs), lipases, and oxidases has become a valuable tool in asymmetric synthesis, providing access to specific stereoisomers, which is often a challenge in conventional synthesis. mdpi.comacs.org
The biocatalytic synthesis of lignans can be considered a key green technology. For instance, research on other complex molecules demonstrates the power of using engineered enzymes in multi-step biocatalytic cascades to build stereochemically complex products from simple precursors. worktribe.com This approach avoids the waste generated by protecting group chemistry and purifications between steps. The synthesis of this compound precursors and their subsequent dimerization can be envisioned using such enzymatic pathways. researchgate.netmdpi.com
Furthermore, the choice of solvent is a critical aspect of green synthesis. researchgate.net Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can drastically reduce the environmental footprint of the synthesis. frontiersin.orgresearchgate.net Catalyst and solvent recycling are also key tenets of green chemistry that can be applied to lignan (B3055560) synthesis to improve process efficiency and reduce waste. frontiersin.org
The following table summarizes green chemistry strategies applicable to the synthesis of this compound and related lignans.
| Green Strategy | Methodology | Key Advantages | Example Application |
| Biocatalysis | Phenol Oxidative Coupling | High selectivity, mild reaction conditions, reduced waste. researchgate.netrsc.org | Use of laccase or peroxidase enzymes to dimerize isoeugenol precursors. researchgate.net |
| Enzymatic Synthesis | Asymmetric Synthesis | High enantioselectivity for creating specific chiral centers. mdpi.comacs.org | Enantioselective synthesis of lignan precursors using ketoreductases or lipases. acs.org |
| Green Solvents | Solvent Replacement | Reduced toxicity and environmental impact. researchgate.net | Performing enzymatic dimerization in aqueous buffer systems. frontiersin.org |
| Catalyst Recycling | Heterogenized Catalysts | Simplified product purification and reuse of the catalyst. frontiersin.org | Immobilization of enzymes (e.g., laccase) on a solid support. |
Advanced Structural Characterization and Spectroscopic Elucidation of Demethyldiisoeugenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C) for Demethyldiisoeugenol
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a compound reveals the chemical shift of each proton, which is indicative of its electronic environment. savemyexams.com The integration of the signals corresponds to the number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information on proton connectivity. savemyexams.com For this compound, specific signals corresponding to aromatic, methoxy (B1213986), and aliphatic protons would be expected.
A representative, though not specific to this compound, ¹³C NMR data for a related compound showed signals in various regions:
Aromatic/Olefinic Carbons: ~110-150 ppm
Methoxy Carbons: ~55-60 ppm
Aliphatic Carbons: ~10-40 ppm rsc.org
Solid-State NMR Applications
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. emory.edunih.govyoutube.comrsc.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing unique structural information. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra of solid samples. emory.edubruker.com For a crystalline compound like this compound, ssNMR could provide information on:
Polymorphism (the existence of different crystal forms).
The number of non-equivalent molecules in the crystal's asymmetric unit.
Intermolecular interactions in the solid state.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. labmanager.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to several decimal places). labmanager.combioanalysis-zone.comhilarispublisher.comeuropeanpharmaceuticalreview.com This precision allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its elemental formula. This is a critical step in confirming the identity of a compound. For example, an ESI-MS (Electrospray Ionization Mass Spectrometry) analysis of a related compound in negative mode showed specific ions, indicating its molecular weight and potential fragments. rsc.org
Fragmentation Pattern Analysis (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. acdlabs.comlibretexts.orguab.eduoregonstate.eduucdavis.edu The fragmentation pattern is highly dependent on the structure of the molecule and provides valuable information for its identification and characterization. acdlabs.comlibretexts.org By analyzing the neutral losses and the m/z values of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. While a specific MS/MS fragmentation pattern for this compound was not detailed in the search results, it is a standard technique for the structural analysis of natural products. oregonstate.eduucdavis.edu
Hyphenated Techniques (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique indispensable for the separation, detection, and identification of this compound in complex mixtures, as well as for assessing its purity. chemyx.com The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). chemyx.com
In a typical Reversed-Phase HPLC (RP-HPLC) setup, this compound, being a moderately polar compound, is separated on a C18 stationary phase. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as 0.1% formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govnih.gov Adjusting the gradient and flow rate allows for the optimization of retention time and separation from other components in a sample matrix. glsciences.comchromatographyonline.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer, commonly using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is ideal for molecular weight determination. uni-saarland.de For this compound (Molecular Formula: C₂₀H₂₄O₄, Molecular Weight: 328.4 g/mol ), the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) of 329.4. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. uni-saarland.de This analytical approach is crucial for confirming the identity of the compound in complex extracts and for quantifying its purity. uv.esacenet.edu
Table 1: Representative LC-MS Parameters for Neolignan Analysis
This table presents typical parameters for the analysis of neolignans like this compound using a reversed-phase LC-MS system.
| Parameter | Value/Description |
| Liquid Chromatography | |
| Column | C18, 2.0-4.6 mm ID, 100-150 mm length, <5 µm particle size nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |
| Gradient | Linear gradient from low to high percentage of B nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min nih.gov |
| Column Temperature | 30 - 40 °C nih.govchromatographyonline.com |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode uni-saarland.de |
| Parent Ion (m/z) | [M+H]⁺ ≈ 329.4 |
| Potential Fragment Ions | Fragments corresponding to cleavage of ether bonds or loss of methyl groups |
| Source Parameters | Optimized sheath gas, auxiliary gas, and capillary temperatures nih.govbioanalysis-zone.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. crystalimpact.comspecificpolymers.com It operates on the principle that covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. crystalimpact.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. pressbooks.pub
The structure of this compound contains several key functional groups whose presence can be confirmed by IR spectroscopy. The phenolic hydroxyl (-OH) group gives rise to a characteristic broad absorption band. The aromatic rings produce sharp peaks from C-H and C=C stretching vibrations. Additionally, the ether linkage (C-O-C) and the C-O bond of the phenol (B47542) group will have distinct stretching vibrations in the fingerprint region (below 1500 cm⁻¹). pressbooks.pub
Table 2: Predicted Infrared Absorption Bands for this compound
This table outlines the principal functional groups of this compound and their expected characteristic absorption regions in an IR spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Intensity |
| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad acenet.edu |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp maricopa.edu |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium maricopa.edu |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium to Weak, Sharp maricopa.edu |
| C-O (Ether & Phenol) | Stretch | 1000 - 1300 | Strong acenet.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. rsc.org This technique is particularly useful for analyzing compounds containing chromophores—molecular features that absorb light in this region. msu.edu In this compound, the two substituted benzene (B151609) rings act as the primary chromophores.
The absorption of UV light by this compound is dominated by π → π* transitions associated with the conjugated π-electron systems of the aromatic rings. elte.hu These transitions are "allowed" and typically result in strong absorption bands. elte.hu The presence of hydroxyl and methoxy substituents on the rings can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. msu.edu The UV-Vis spectrum is a valuable tool for confirming the presence of the aromatic system and can be used for quantitative analysis based on the Beer-Lambert law. msu.edu For a compound like this compound, absorption maxima are expected in the 260–280 nm range. up.ac.za
Table 3: Electronic Transitions for this compound Chromophores
This table summarizes the types of electronic transitions responsible for the UV absorption of this compound.
| Transition | Orbitals Involved | Chromophore | Expected Wavelength Range (nm) |
| π → π | π bonding to π antibonding | Substituted Benzene Rings | 200 - 280 up.ac.za |
| n → π | Non-bonding (Oxygen lone pair) to π antibonding | Substituted Benzene Rings | 250 - 350 amazonaws.com |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. encyclopedia.pubresearchgate.net This technique works by diffracting a beam of X-rays off the ordered lattice of a single crystal, producing a unique diffraction pattern. encyclopedia.pub By analyzing the angles and intensities of these diffracted beams, a detailed electron density map can be constructed, from which the precise positions of atoms, bond lengths, and bond angles can be determined. researchgate.net
For complex natural products like neolignans, X-ray crystallography is invaluable for unambiguously establishing the relative and absolute stereochemistry, which is often challenging to determine by spectroscopic methods alone. scielo.brbris.ac.uk Although a published crystal structure for this compound was not found, the technique has been successfully applied to numerous analogous neolignans. bris.ac.uknih.govnih.gov If a suitable single crystal of this compound were obtained, this method would provide definitive proof of its molecular conformation and packing in the solid state.
Table 4: Example Crystallographic Data for a Neolignan Analog
This table provides illustrative crystallographic data from a published structure of a related neolignan to demonstrate the type of information obtained from an X-ray diffraction experiment. bris.ac.uk
| Parameter | Example Value (for Megaphone, a neolignan) |
| Chemical Formula | C₂₃H₂₈O₇ |
| Formula Weight | 416.47 |
| Crystal System | Monoclinic |
| Space Group | P2₁ bris.ac.uk |
| a (Å) | 8.757 bris.ac.uk |
| b (Å) | 11.942 bris.ac.uk |
| c (Å) | 10.177 bris.ac.uk |
| β (°) | 101.29 bris.ac.uk |
| Volume (ų) | 1044 |
| Z (molecules/unit cell) | 2 |
| Resolution (Å) | N/A |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral this compound Analogs
While this compound itself is an achiral molecule, many of its naturally occurring analogs are chiral neolignans. For these compounds, chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for determining their absolute configuration. encyclopedia.pubmdpi.com ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum, with positive or negative bands (Cotton effects), is exquisitely sensitive to the three-dimensional arrangement of atoms. mdpi.com
The absolute configuration of a chiral neolignan can be assigned by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). hebmu.edu.cn A good match between the experimental and calculated spectra for a given enantiomer allows for a confident assignment of its stereochemistry. hebmu.edu.cn This approach has become a powerful tool in the structural elucidation of complex natural products, including many that are structurally related to this compound. nih.govnih.gov
Preclinical Biological Activities and Mechanistic Investigations of Demethyldiisoeugenol
Antioxidant and Free Radical Scavenging Properties of Demethyldiisoeugenol
This compound has demonstrated notable antioxidant and free radical-scavenging capabilities across a variety of in vitro and preclinical models. nih.govscilit.com These properties are crucial in mitigating the cellular damage caused by oxidative stress, a key factor in numerous pathological conditions.
In Vitro Radical Scavenging Assays (DPPH, ABTS, FRAP, ORAC)
The antioxidant potential of this compound has been evaluated using several standard in vitro assays that measure its ability to neutralize synthetic radicals. One key finding is that the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound is significantly enhanced in the presence of glutathione (B108866) (GSH). nih.gov This suggests a synergistic interaction where GSH may regenerate the antioxidant capacity of this compound, allowing it to continue scavenging free radicals. nih.gov
While specific quantitative data from ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays for this compound are not detailed in the provided search results, these assays are standard methods used to assess the antioxidant capacity of various compounds. garj.orgh-brs.deresearchgate.netnih.govresearchgate.net The DPPH assay, for instance, is a widely used and reproducible method for determining antioxidant activity. researchgate.net
Table 1: Overview of In Vitro Radical Scavenging Assays
| Assay | Principle |
| DPPH | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change. researchgate.net |
| ABTS | Involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, leading to a loss of color. h-brs.deresearchgate.net |
| FRAP | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. garj.orgh-brs.de |
| ORAC | Measures the antioxidant's capacity to protect a fluorescent probe from damage by peroxyl radicals. garj.orgresearchgate.net |
Inhibition of Lipid Peroxidation in Non-cellular and Sub-cellular Systems
This compound has been shown to effectively suppress lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. scilit.comnih.gov In studies using normal and beta-thalassemic human red blood cells (RBCs), this compound inhibited lipid peroxidation induced by aqueous peroxyl radicals in a manner that was dependent on its concentration. nih.govresearchgate.net This protective effect is significant as lipid peroxidation is a recognized biomarker for cellular damage induced by various stressors. researchgate.netmdpi.com
The process of lipid peroxidation involves the oxidation of polyunsaturated fatty acids, which can lead to the formation of harmful products and compromise membrane integrity. mdpi.comtandfonline.com The ability of this compound to inhibit this process highlights its potential as a protective agent against oxidative damage to cellular structures. scilit.com
Protection Against Oxidative Hemolysis in Erythrocyte Models
Research has demonstrated that this compound can protect both normal and beta-thalassemic human red blood cells from oxidative hemolysis. nih.gov When these cells were exposed to aqueous peroxyl radicals, this compound suppressed the resulting hemolysis in a concentration-dependent fashion. nih.govresearchgate.net This protective action is crucial as erythrocytes are particularly vulnerable to oxidative damage due to their high concentration of polyunsaturated fatty acids and oxygen-carrying hemoglobin. tandfonline.com
Interestingly, while this compound inhibited hemolysis induced by peroxyl radicals, it did not prevent the formation of methemoglobin and ferrylhemoglobin when the cells were challenged with hydrogen peroxide. nih.gov It also did not prevent the depletion of the cellular antioxidant glutathione (GSH) in radical-treated red blood cells. nih.gov However, it did prevent the formation of high-molecular-weight protein aggregates and the associated decrease in low-molecular-weight proteins in red blood cells exposed to peroxyl radicals. nih.govresearchgate.net
Modulation of Oxidative Stress Markers in Preclinical Animal Models (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, is a well-established model organism for studying aging and oxidative stress. nih.gov Oxidative damage is considered a significant factor contributing to the aging process in this model. nih.gov Studies on Drosophila have shown a correlation between lifespan and the rate of oxygen consumption, which is linked to the generation of oxygen radicals. nih.gov
While direct studies on the effect of this compound on oxidative stress markers in Drosophila melanogaster were not found in the search results, this model is frequently used to evaluate the in vivo effects of various compounds on oxidative stress. mdpi.comredalyc.orgrsc.org Research in this area typically involves exposing the flies to a substance and then measuring markers of oxidative stress, such as levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes. mdpi.comrsc.org Such studies in Drosophila could provide valuable insights into the systemic antioxidant effects of this compound.
Anti-inflammatory Potential and Associated Signaling Pathways
In addition to its antioxidant properties, this compound exhibits anti-inflammatory potential by modulating key signaling molecules involved in the inflammatory response.
Modulation of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6, IL-12) in Macrophage Cell Lines (e.g., RAW 264.7 cells)
The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammatory responses. nih.govnih.gov When stimulated with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). nih.govmdpi.comthermofisher.com
Table 2: Pro-inflammatory Mediators and Their Roles
| Mediator | Primary Function in Inflammation |
| Nitric Oxide (NO) | A signaling molecule that, at high levels produced by iNOS, is a key mediator of inflammation. mdpi.com |
| TNF-α | A major cytokine that drives acute inflammation. thermofisher.commdpi.com |
| IL-6 | A pleiotropic cytokine with both pro- and anti-inflammatory roles, but a key driver in chronic inflammation. thermofisher.comnih.gov |
| IL-12 | A cytokine that plays a critical role in the differentiation of T helper cells and the cellular immune response. nih.govthermofisher.com |
Investigation of NF-κB Pathway Modulation
This compound, a compound found in clove extracts, has been shown to modulate immune responses, including exhibiting anti-inflammatory effects. cput.ac.za Research suggests that the beneficial effects of clove in traditional medicine may be centered on the immune system. cput.ac.za One of the key signaling pathways involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway. In cellular models, the activation of the NF-κB pathway is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govmaranatha.edu Studies on related compounds, such as eugenol (B1671780), have demonstrated the ability to suppress the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages, which in turn regulates the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing the inflammatory mediator nitric oxide (NO). maranatha.edu This modulation of the NF-κB pathway is a key mechanism for the anti-inflammatory properties observed with compounds from clove. maranatha.edu
Role in Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2, p38 kinase) in Cellular Models
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including proliferation, differentiation, and stress responses. scienceopen.comresearchgate.net The three major MAPK families are the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 kinases. scienceopen.comresearchgate.net
In various cellular models, the ERK1/2 and p38 MAPK pathways have been identified as key players in cellular responses to external stimuli. frontiersin.orgmdpi.comnih.gov For instance, in epithelial wound healing models, growth factors can induce the rapid activation and nuclear accumulation of phosphorylated p38 and ERK1/2. nih.gov Interestingly, there appears to be a cross-talk between these two pathways, where the inhibition of one can lead to the activation of the other. nih.gov Functionally, p38 is primarily associated with inducing cell migration, while ERK1/2 activation is linked to proliferation. nih.gov Both pathways are essential for a coordinated and efficient tissue repair process. nih.gov
The p38 MAPK pathway, in particular, is strongly responsive to environmental stresses and inflammatory cytokines. scienceopen.com It has been implicated in the differentiation of several mesenchymal cells, including osteoblasts. frontiersin.org The ERK pathway also plays a significant role in osteoblast differentiation and has been shown to be involved in the regulation of acid-base balance in kidney cells. frontiersin.orgmdpi.com
Other Investigated Biological Activities in Preclinical Models
In the context of diabetes, hyperglycemia can lead to oxidative stress through processes like glucose autoxidation, which generates reactive oxygen species. nih.gov Phytochemicals with antioxidant properties can modulate hyperglycemia by regulating blood sugar levels or attenuating mechanisms related to insulin (B600854) resistance and glucose absorption. nih.gov
In vitro models are commonly used to assess the anti-hyperglycemic potential of various compounds. researchgate.netresearchgate.net These models often involve measuring the effects of a substance on glucose uptake by tissues like the liver and skeletal muscle, or its impact on glucose release from the liver. researchgate.netresearchgate.net For example, some plant extracts have demonstrated an ability to increase glucose uptake in both liver and skeletal muscle slices and to decrease glucose release from the liver, indicating insulin-like activity. cput.ac.zaresearchgate.netresearchgate.net
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is another important mechanism for controlling postprandial hyperglycemia. frontiersin.org By slowing down the breakdown of starch into glucose, these inhibitors can help manage blood glucose levels. frontiersin.org Numerous plant-derived compounds and extracts have been screened for their inhibitory activity against these enzymes. frontiersin.orgmdpi.com
| Mechanism | Description | Example from Plant Extracts |
|---|---|---|
| Increased Glucose Uptake | Enhances the uptake of glucose from the surrounding medium into tissues like the liver and skeletal muscle. | Aqueous extracts of some culinary and medicinal plants have shown insulin-like activity by increasing glucose uptake in vitro. cput.ac.zaresearchgate.netresearchgate.net |
| Decreased Glucose Release | Reduces the release of glucose from the liver into the surrounding medium. | Certain plant decoctions have been shown to significantly decrease glucose release by the liver in vitro. researchgate.netresearchgate.net |
| Enzyme Inhibition (α-glucosidase, α-amylase) | Inhibits enzymes responsible for carbohydrate digestion, thereby slowing glucose absorption. | Methanolic extracts of Cinnamomum verum have been shown to suppress the activity of α-glucosidase and α-amylase. frontiersin.org |
Cholinesterase Inhibition
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which can alleviate cognitive symptoms. mdpi.comjppres.comjapsonline.comagetds.com
In vitro assays, such as the Ellman's method, are widely used to screen for the cholinesterase inhibitory potential of natural and synthetic compounds. jppres.comjapsonline.comagetds.com The potency of an inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. japsonline.com Studies have shown that various plant-derived alkaloids and extracts possess significant inhibitory activity against both AChE and BChE. jppres.comnih.gov
Cytochrome P450 (CYP450) Inhibition
The cytochrome P450 (CYP450) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide range of drugs and other foreign compounds (xenobiotics). enamine.net Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing increased plasma levels of co-administered drugs and subsequent adverse effects. enamine.net Regulatory agencies recommend evaluating the inhibitory potential of new drug candidates against a panel of clinically relevant CYP450 isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. enamine.netsolvobiotech.comcriver.combioivt.com
In vitro studies using human liver microsomes are the standard for assessing CYP450 inhibition. enamine.netcriver.com These assays can determine whether a compound is a direct inhibitor or a time-dependent inhibitor (TDI). solvobiotech.comcriver.com Direct inhibition is a reversible process, while TDI often involves the formation of a reactive metabolite that can irreversibly bind to and inactivate the enzyme, which is generally of greater clinical concern. solvobiotech.comcriver.com
| Enzyme Target | Biological Relevance | In Vitro Assessment Method | Key Parameters Measured |
|---|---|---|---|
| Cholinesterases (AChE, BChE) | Inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.comagetds.com | Ellman's method is commonly used to measure enzyme activity. jppres.comjapsonline.com | Percentage inhibition, IC50 values. japsonline.comnih.gov |
| Cytochrome P450 (CYP450) | Inhibition can lead to drug-drug interactions. enamine.net | Assays using human liver microsomes and specific probe substrates. enamine.netcriver.com | IC50 values for direct and time-dependent inhibition. bioivt.combioivt.com |
Platelets are key cellular components involved in hemostasis and thrombosis. nih.gov Their activation is a tightly regulated process initiated by signals from damaged blood vessels. nih.gov This activation involves a cascade of events, including shape change, release of granule contents, and aggregation, which are crucial for forming a platelet plug to stop bleeding. nih.govimmuneed.com
The interaction of compounds with platelets can either promote or inhibit their activation. mdpi.com Understanding these interactions is important, as inappropriate platelet activation can lead to thrombosis, while inhibition of platelet function is a therapeutic goal in preventing cardiovascular events. nih.govmdpi.com
Preclinical evaluation of a drug's effect on platelets is essential to identify potential risks such as thrombocytopenia (low platelet count) or thrombosis. immuneed.com In vitro assays using human whole blood can provide clinically relevant data by preserving the complex interactions between platelets and other blood components. immuneed.com These assays can measure various parameters of platelet function, including platelet count, expression of activation markers (like P-selectin), and aggregation. immuneed.com
The mechanisms of platelet activation are complex, involving numerous receptors and signaling pathways. nih.govnih.gov For example, the release of secondary mediators like ADP and thromboxane (B8750289) A2 amplifies the activation signal, while the generation of thrombin further enhances aggregation. nih.gov Conversely, inhibitory signals from healthy endothelial cells help maintain platelets in a resting state. nih.gov
Mechanisms of Action Elucidation in Preclinical and In Vitro Contexts
The preclinical and in vitro investigation of this compound and related compounds from sources like clove has begun to elucidate their mechanisms of action across various biological activities.
In the realm of anti-inflammatory effects , a key mechanism appears to be the modulation of the NF-κB signaling pathway. cput.ac.zamaranatha.edu By inhibiting the activation of this central transcription factor, these compounds can reduce the production of pro-inflammatory mediators, such as nitric oxide and cytokines like TNF-α and IL-6. maranatha.eduscialert.net
The MAPK signaling pathways , including ERK1/2 and p38, are also significant targets. frontiersin.orgnih.gov The modulation of these pathways influences fundamental cellular processes like migration and proliferation, which are critical in contexts such as wound healing. nih.gov
For anti-hyperglycemic activity , the mechanisms are multifaceted. They include enhancing glucose uptake in peripheral tissues and reducing glucose output from the liver, mimicking insulin's effects. cput.ac.zaresearchgate.netresearchgate.net Additionally, the inhibition of digestive enzymes like α-glucosidase and α-amylase presents another avenue for controlling blood sugar levels. frontiersin.org
Enzyme inhibition is a prominent mechanism of action. The inhibition of cholinesterases (AChE and BChE) is the basis for potential applications in neurodegenerative diseases. mdpi.comjppres.com Furthermore, the interaction with CYP450 enzymes is a critical aspect to consider for any compound intended for therapeutic use, as it governs the potential for drug-drug interactions. enamine.netcriver.com
Finally, the interaction with cellular components like platelets highlights the broader physiological impact. Modulating platelet activation can have significant implications for hemostasis and thrombosis. nih.govimmuneed.com The ability of compounds to interfere with the complex signaling networks that control platelet function is an important area of ongoing research. nih.gov
Ligand-Receptor Binding Studies in Relevant Biological Models
Ligand-binding assays are fundamental in pharmacology to determine how a molecule, such as this compound, interacts with a biological target, typically a protein or receptor. contractlaboratory.com These assays measure the affinity and specificity of the binding between the ligand and its receptor. contractlaboratory.comeurofinsdiscovery.com
Radioligand binding is a benchmark method for studying these interactions, particularly for targets like G-protein-coupled receptors (GPCRs). eurofinsdiscovery.com This technique can ascertain a compound's affinity for a specific receptor. eurofinsdiscovery.com The process often involves using a radiolabeled version of a ligand known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound (this compound), researchers can calculate its binding affinity, often expressed as an IC50 or Ki value. eurofinsdiscovery.comrevvity.com
These studies are typically conducted using cell membrane preparations from tissues or cultured cells that express the receptor of interest. eurofinsdiscovery.comrevvity.com The selection of a radioligand with high specific activity and selectivity is crucial for obtaining accurate data. revvity.com For instance, studies on the Interleukin-36 (IL-36) pathway utilized surface plasmon resonance (SPR) to measure the binding affinity between ligands and receptors, revealing that agonists bind with micromolar affinity. nih.gov
Table 1: Common Parameters in Ligand-Receptor Binding Assays
| Parameter | Description | Typical Units |
|---|---|---|
| IC50 | The concentration of an inhibitor (e.g., this compound) that reduces the binding of a radioligand by 50%. | Molar (e.g., nM, µM) |
| Ki | The inhibition constant for a ligand, representing its affinity for a receptor. It is derived from the IC50 value. | Molar (e.g., nM, µM) |
| Bmax | The maximum number of binding sites in a given preparation. | fmol/mg protein |
| Kd | The dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. | Molar (e.g., nM, µM) |
Cellular Uptake and Subcellular Localization Studies in Cell Lines
Understanding how a compound enters a cell and where it accumulates is critical to understanding its mechanism of action. nih.govnih.gov These studies often employ fluorescence microscopy to visualize the compound within cells. nih.govresearchgate.net
For a compound like this compound, researchers would likely label it with a fluorescent tag or use its intrinsic fluorescence if applicable. researchgate.net The treated cells are then imaged using techniques like confocal laser scanning microscopy (CLSM). mdpi.comdovepress.com To determine the specific subcellular location, co-localization studies are performed using fluorescent dyes that stain specific organelles, such as mitochondria (e.g., MitoTracker Deep Red), lysosomes, or the nucleus (e.g., DAPI). researchgate.net
The rate and extent of cellular uptake can be influenced by the compound's properties and any delivery vehicle used. mdpi.com For instance, studies have shown that the uptake kinetics can vary significantly depending on whether a compound is free or encapsulated in nanoparticles. mdpi.com Some compounds may localize to the plasma membrane and cytosolic vesicles, while others might be trafficked to lysosomes. nih.gov The intracellular fate of a compound is a key determinant of its biological effect. dovepress.com
Table 2: Techniques for Cellular Uptake and Localization Studies
| Technique | Purpose | Information Gained |
|---|---|---|
| Confocal Laser Scanning Microscopy (CLSM) | To visualize the spatial distribution of a fluorescently-labeled compound within a cell. mdpi.com | Provides high-resolution images of the compound's location in different cellular compartments. |
| Flow Cytometry (FACS) | To quantify the percentage of cells that have taken up the compound and the intensity of the fluorescence. researchgate.net | Offers quantitative data on cellular uptake across a large population of cells. |
| Co-localization with Organelle-specific Dyes | To identify the specific subcellular compartments where the compound accumulates. researchgate.net | Determines if the compound targets mitochondria, lysosomes, the nucleus, etc. |
| Transmission Electron Microscopy (TEM) | To visualize the compound or its delivery vehicle at an ultrastructural level within the cell. dovepress.com | Confirms the cytoplasmic localization and provides detailed morphological information. |
Target Identification and Validation in Non-human Models
Identifying the molecular target of a compound is a crucial step in drug discovery. evotec.com This process involves demonstrating that the target is present in the relevant tissue and that modulating its activity produces a causal effect on the disease phenotype, first in vitro and then in an animal model. europeanpharmaceuticalreview.com
A variety of methods can be used for target identification, including genetic and chemogenomic approaches. evotec.com Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to systematically knock down or knock out potential targets to see if this mimics the effect of the compound. europeanpharmaceuticalreview.combiocompare.com This helps to build confidence that the compound's effect is mediated through that specific target. biocompare.com
Once a putative target is identified, it must be validated, ideally in an in vivo animal model. europeanpharmaceuticalreview.com Non-human models such as mice, rats, or even C. elegans are used to study the compound's effect on a whole organism. biorxiv.org For example, researchers might use a disease model in mice and assess whether treatment with this compound ameliorates the disease phenotype in a manner consistent with the proposed target's function. europeanpharmaceuticalreview.com This step is critical for establishing a real disease association and for making confident decisions about advancing the compound in the drug discovery pipeline. evotec.com
In Vitro Metabolism Studies (e.g., Phase I/II enzymes in liver microsomes)
In vitro metabolism studies are essential for predicting how a compound will be processed in the body. nuvisan.com These assays typically use liver fractions, such as microsomes or hepatocytes, which are rich in drug-metabolizing enzymes. admescope.comresearchgate.net The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions. longdom.org
Phase I metabolism involves reactions like oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the compound. longdom.orgphiladelphia.edu.jo These reactions are primarily carried out by the cytochrome P450 (CYP450) family of enzymes. longdom.orgnih.gov To study the Phase I metabolism of this compound, the compound would be incubated with human liver microsomes (HLMs) and a panel of recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6) to identify which enzymes are responsible for its breakdown. nih.gov
Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the compound or its Phase I metabolite, making it more water-soluble for excretion. philadelphia.edu.jo Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). admescope.com
Table 3: Common In Vitro Metabolism Assays
| Assay Type | Enzyme Source | Purpose | Key Parameters Measured |
|---|---|---|---|
| Metabolic Stability | Liver Microsomes, Hepatocytes admescope.com | To determine the rate at which the compound is metabolized. | Half-life (t½), Intrinsic Clearance (CLint) nuvisan.com |
| Metabolite Identification | Liver Microsomes, S9 Fractions, Hepatocytes admescope.com | To identify the chemical structures of the metabolites formed. | Metabolite profiles, Biotransformation pathways nih.govmdpi.com |
| CYP450 Reaction Phenotyping | Recombinant CYP Isozymes nih.gov | To identify which specific CYP enzymes are responsible for the compound's metabolism. | Contribution of each CYP isozyme to metabolite formation. |
| Phase II Enzyme Assays | Recombinant UGTs, SULTs, etc. admescope.com | To investigate conjugation pathways. | Formation of glucuronide, sulfate, and other conjugates. |
Structure Activity Relationship Sar Studies and Analogue Development
Analytical Methodologies for Research and Quantification of Demethyldiisoeugenol
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of Demethyldiisoeugenol, providing the necessary separating power to isolate the compound from complex sample matrices such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a highly effective and widely used method for the analysis of this compound and related lignans (B1203133). rjpbcs.com The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and speed.
A validated RP-HPLC method for the simultaneous determination of Dehydrodiisoeugenol (B190919) (a closely related isoeugenol (B1672232) dimer), myristicin, and safrole has been established, providing a strong blueprint for the analysis of this compound. rjpbcs.com The separation is typically achieved on a C18 column, which is well-suited for retaining and separating moderately nonpolar compounds like lignans. The mobile phase composition is a critical factor; a mixture of methanol and water is often effective, with the ratio adjusted to optimize the retention time and resolution of the analyte. rjpbcs.com Detection is commonly performed using an ultraviolet (UV) spectrophotometer, as the phenolic structure of this compound provides a chromophore that absorbs in the UV range. A detection wavelength of around 282 nm has been shown to be effective for related dimers. rjpbcs.com
Table 1: Example HPLC Method Parameters for Analysis of Isoeugenol Dimers
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 RP Column (e.g., LiChrospher 100 RP-18e, 5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Isocratic elution with Methanol:Water (73:27, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometer at 282 nm |
| Column Temperature | 28°C |
| Retention Time | ~13.9 minutes (for Dehydrodiisoeugenol) |
This table is based on a validated method for Dehydrodiisoeugenol, which is expected to have similar chromatographic behavior to this compound. rjpbcs.com
Gas Chromatography (GC) Method Development
Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic dimers like this compound, which may have limited volatility, a derivatization step is often necessary before GC analysis. rsc.org Silylation is a common strategy for this purpose.
Method development for GC analysis focuses on optimizing the column, temperature program, and detector. A DB-1 column or similar nonpolar stationary phase is often used. rsc.org The temperature program, which involves a gradual increase in column temperature, is optimized to ensure the separation of the analyte from other components in the sample mixture. rsc.org A Flame Ionization Detector (FID) is typically used for the analysis of underivatized phenols and their derivatives due to its robustness and wide linear range. epa.gov
Table 2: General GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Agilent HP-1/SIMDIST (~6 m x 0.530 mm, 0.15 µm film) or DB-1 (30 m x 250 µm x 0.5 µm) |
| Carrier Gas | Hydrogen or Nitrogen |
| Injector Temperature | Programmed ramp, e.g., 80°C to 330°C |
| Oven Program | Multi-step temperature gradient, e.g., 60°C to 300°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C - 340°C |
This table presents typical conditions used for the analysis of phenolic dimers and related compounds, which may require optimization for this compound. rsc.org
Hyphenated Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Complex Matrices
For analyzing this compound in complex matrices such as biological fluids, perfumes, or food products, hyphenated techniques that couple chromatography with mass spectrometry (MS) are indispensable. nih.govnih.gov These methods provide an additional layer of specificity and sensitivity, allowing for confident identification and trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS. GC-MS is particularly useful for analyzing isoeugenol derivatives and dimers in intricate samples. nih.govresearchgate.net Sample preparation often involves extraction with a solvent like hexane or acetonitrile (B52724), followed by a cleanup step using techniques such as solid-phase extraction (SPE) to remove interfering matrix components. nih.gov Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for accurate quantification at very low levels. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds that are not amenable to GC due to low volatility or thermal instability. LC-MS has been successfully used to identify lignans in complex plant extracts. researchgate.netnih.gov The challenge in LC-MS analysis is often the matrix effect, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, thereby affecting the accuracy and precision of the method. nih.gov Careful method development, including efficient sample cleanup and the use of appropriate ionization sources (e.g., electrospray ionization - ESI), is required to mitigate these effects. nih.gov
Spectrophotometric Methods for Quantitative Analysis
While chromatography provides separation, spectrophotometry forms the basis for detection and quantification in many of these methods. UV-Visible spectrophotometry can be used as a standalone technique for quantitative analysis if this compound is sufficiently pure and free from interfering substances that absorb at the same wavelength. The phenolic rings and conjugated double bonds in the structure of this compound give it a characteristic UV absorption profile. As observed in HPLC-UV methods, a maximum absorption wavelength (λmax) around 282 nm is characteristic of the dehydrodiisoeugenol structure. rjpbcs.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. However, this method lacks specificity and is highly susceptible to interference from other compounds in the sample matrix that also absorb UV light. Therefore, it is most effective when used as a detection method following a chromatographic separation.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance performance in both GC and HPLC analyses.
For Gas Chromatography , the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. The hydroxyl groups in the phenolic structure of this compound can make it less volatile and prone to adsorption on the GC column. Silylation, which involves reacting the hydroxyl groups with a silylating agent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), is a common and effective strategy. rsc.org This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, resulting in a more volatile and less polar derivative that exhibits better chromatographic peak shape. nih.gov
For High-Performance Liquid Chromatography , derivatization can be used to introduce a chromophore or fluorophore into the molecule. nih.gov This is particularly useful if the native compound has poor UV absorbance or does not fluoresce, thereby enhancing the sensitivity of UV or fluorescence detectors. While this compound has inherent UV absorbance, derivatization could be explored to shift the λmax to a region with less interference or to enable highly sensitive fluorescence detection for trace-level analysis.
Validation of Analytical Methods for Research Applications
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ikev.org For research applications involving the quantification of this compound, method validation ensures the reliability, reproducibility, and accuracy of the results. researchgate.net Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). edqm.eusemanticscholar.org
A validated analytical method for a related compound, Dehydrodiisoeugenol, provides a clear example of the expected performance criteria. rjpbcs.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of a calibration curve.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Validation Parameters from a Validated HPLC Method for Dehydrodiisoeugenol
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | >0.99 |
| Accuracy (Recovery) | 100.242 ± 1.327 % |
| Precision (RSD) | 1.324 % |
| Limit of Detection (LOD) | 0.981 µg/mL |
| Limit of Quantitation (LOQ) | 2.973 µg/mL |
This table is based on a validated method for Dehydrodiisoeugenol and serves as a reference for the performance characteristics expected from a validated method for this compound. rjpbcs.com
Biosynthesis and Natural Occurrence Research of Demethyldiisoeugenol
Identification of Natural Sources and Distribution
Demethyldiisoeugenol is a lignan-type phenolic compound that has been identified in a limited number of plant species. Research has primarily documented its presence in the trunk bark of Hernandia nymphaeifolia, a species of tree found in coastal areas. thieme-connect.com It is also recognized as a derivative of eugenol (B1671780), a major constituent of clove (Syzygium aromaticum), suggesting its potential occurrence in plants rich in phenylpropanoids. scialert.net The distribution of this compound is not widespread, and its presence is typically associated with specific plant tissues where secondary metabolite synthesis is active.
Table 1: Identified Natural Sources of this compound
| Plant Species | Family | Part of Plant |
|---|---|---|
| Hernandia nymphaeifolia | Hernandiaceae | Trunk Bark thieme-connect.com |
Elucidation of Biosynthetic Pathways (e.g., Phenylpropanoid Pathway, Lignan (B3055560) Biosynthesis)
The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds in plants. researchgate.netnih.gov This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into various phenylpropene units. nih.gov
Phenylpropanoid Pathway: The general phenylpropanoid pathway is initiated by the conversion of phenylalanine into cinnamic acid, which is then hydroxylated to form p-coumaric acid. nih.gov These intermediates serve as precursors for the synthesis of monolignols like coniferyl alcohol, which are the fundamental building blocks for lignins and lignans (B1203133). nih.govnih.gov Eugenol, a direct precursor to this compound, is also a product of this pathway. scialert.net
Lignan Biosynthesis: Lignans are formed by the oxidative coupling of two phenylpropanoid units. nih.gov In the case of this compound, the biosynthesis involves the dimerization of two eugenol radicals. This coupling reaction is a key step in lignan formation. The biosynthesis of lignans from coniferyl alcohol, a related phenylpropanoid, is known to be mediated by dirigent proteins that guide the stereospecific coupling of phenoxy radicals. nih.gov A similar mechanism is proposed for the formation of this compound from eugenol, where two molecules undergo an oxidative coupling reaction to form the final dimeric structure. nih.govscilit.com
Characterization of Key Enzymes Involved in Biosynthesis (e.g., Terpene Synthases, Cytochrome P450s)
The synthesis of this compound from primary metabolites involves several classes of enzymes. While the specific enzymes for every step in its unique biosynthesis have not been fully characterized, the pathway relies on well-known enzyme families from phenylpropanoid and lignan metabolism.
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. nih.gov
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, preparing it for downstream modifications that lead to precursors like eugenol. nih.gov
Oxidative Coupling Enzymes: The dimerization of eugenol units is an oxidative process. This step is likely catalyzed by peroxidases or laccases, which generate the necessary free radicals for the coupling reaction to occur. nih.gov
Dirigent Proteins (DPs): In many well-characterized lignan pathways, dirigent proteins are crucial for controlling the stereochemistry of the final product by spatially orienting the precursor radicals before coupling. nih.gov While not specifically identified for this compound, their involvement is probable for ensuring specific isomer formation.
Terpene synthases are generally involved in the biosynthesis of terpenes and are not directly implicated in the formation of phenylpropanoid-derived lignans like this compound. beilstein-journals.org
Genetic and Molecular Biology Studies of Producing Organisms
The genetic basis for this compound production is intrinsically linked to the genes encoding the biosynthetic enzymes of the phenylpropanoid and lignan pathways. While specific genetic studies targeting this compound in Hernandia nymphaeifolia are not extensively documented in the available literature, the general principles of plant secondary metabolism genetics apply.
Molecular genetics provides the tools to study the DNA and gene expression within these organisms. britannica.com Research in this area would involve:
Gene Identification: Identifying and sequencing the genes that code for key enzymes such as PAL, C4H, and the specific oxidases or dirigent proteins responsible for the final coupling step.
Transcriptional Regulation: Studying how the expression of these genes is controlled. This involves identifying transcription factors and promoter regions that respond to developmental cues or environmental stimuli, thereby regulating the flux through the biosynthetic pathway. nih.gov
Genetic Engineering: Modern techniques like CRISPRi can be used to block the expression of specific genes to confirm their function within the pathway. nih.gov The development of transgenic plants with modified expression of these genes could potentially alter the production levels of this compound. frontiersin.org
Analysis of the genetic makeup of producing organisms is essential for understanding how and why they synthesize this specific compound. britannica.comnih.gov Such studies could also reveal the evolutionary origins of the biosynthetic pathway through phylogenetic analysis of the relevant genes. frontiersin.org
Influence of Environmental Factors on Biosynthesis
The production of secondary metabolites like this compound in plants is not constant and is significantly influenced by a variety of external environmental factors. oliptek.commjpms.in These factors can trigger defense responses in plants, often leading to an increased synthesis of phenolic compounds. mjpms.in
Table 2: Influence of Environmental Factors on Phytochemical Biosynthesis
| Environmental Factor | General Influence on Secondary Metabolite Production |
|---|---|
| Climate (Temperature, Rainfall) | Warmer climates and moderate rainfall can increase the synthesis of phenolic compounds as part of plant defense mechanisms. mjpms.in Extreme temperatures or excessive rain can degrade raw materials and stress the plant, potentially altering metabolic pathways. oliptek.comfctemis.org |
| Sunlight (Light Intensity/Duration) | Light is a critical energy source for photosynthesis, which provides the carbon precursors for the phenylpropanoid pathway. mdpi.com Changes in light intensity can alter the allocation of carbon to different macromolecules. mdpi.com |
| Soil Composition & Nutrients | The availability of minerals in the soil directly impacts a plant's ability to produce specific phytochemicals. mjpms.in An abundance of nitrogen, for example, can lead to increased production of nitrogen-containing compounds like alkaloids. mjpms.in |
| Altitude | Plants growing at higher altitudes often experience harsher conditions, such as lower temperatures and different oxygen levels, which can lead to an increased synthesis of protective secondary metabolites. mjpms.in |
| Biotic & Abiotic Stress | Environmental stressors, including pollution, drought, and pathogen attack, can stimulate the production of phytochemicals as a defense mechanism. nih.govmjpms.in This response can lead to a higher concentration of bioactive compounds in stressed plants. mjpms.in |
| Air Quality & Emissions | Poor air quality can adversely affect plant health and machinery performance in cultivation settings, indirectly impacting biosynthetic efficiency. oliptek.com |
Theoretical and Computational Studies of Demethyldiisoeugenol
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is instrumental in understanding the interaction between a ligand, such as demethyldiisoeugenol, and a biological target, typically a protein or enzyme. The process involves sampling a multitude of possible binding poses and scoring them based on their energetic favorability. frontiersin.orgbiointerfaceresearch.com
In studies involving neolignans and lignans (B1203133), molecular docking has been employed to elucidate their binding modes with various therapeutic targets. For instance, research on dihydrobenzofuran neolignans has utilized docking to investigate their interactions with targets relevant to neurodegenerative diseases and parasitic infections. nih.govcoms.eventsmdpi.com These studies typically identify key amino acid residues within the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. tandfonline.com The binding energy, calculated in kcal/mol, is a critical output of docking simulations, with more negative values indicating a stronger, more stable interaction. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular system, revealing how the ligand and protein move and flex in a simulated physiological environment. nih.gov This helps to validate the docking results and provides deeper insights into the binding stability. tandfonline.com
Table 1: Representative Molecular Docking and Dynamics Data for a Lignan (B3055560) Compound This table is illustrative and does not represent actual data for this compound.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) during MD Simulation |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | TYR 385, SER 530, ARG 120 | 1.5 ± 0.3 |
| DNA Gyrase B | -7.9 | ASP 73, GLY 77, ILE 78 | 1.8 ± 0.4 |
| Tubulin | -9.1 | CYS 241, LEU 248, ALA 316 | 1.3 ± 0.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors. abu.edu.ng Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comkoreascience.kr
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netdergipark.org.tr A smaller energy gap suggests that the molecule is more reactive. Studies on eugenol (B1671780) and isoeugenol (B1672232) derivatives have utilized these calculations to correlate electronic structure with observed reactivity, such as in epoxidation reactions. nuph.edu.ua
For this compound, quantum chemical calculations would provide insights into its antioxidant potential by determining its ability to donate a hydrogen atom or an electron. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also identify regions of the molecule that are more likely to engage in electrophilic or nucleophilic interactions.
Table 2: Representative Quantum Chemical Descriptors for a Neolignan This table is illustrative and does not represent actual data for this compound.
| Descriptor | Calculated Value | Significance |
|---|---|---|
| E_HOMO | -5.8 eV | Electron-donating capability |
| E_LUMO | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Molecular polarity and solubility |
In Silico Prediction of Biological Activities (e.g., ADMET properties relevant to research, not human)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of evaluating a compound's potential. metabolomicscentre.ca Various computational tools and web servers, such as SwissADME, pkCSM, and admetSAR, are used to predict these properties based on the molecule's structure. researchgate.netdergipark.org.trjabonline.innih.gov These predictions help to identify potential liabilities of a compound that might hinder its utility in research applications, such as poor solubility or high toxicity in cellular models. researchgate.netmdpi.comlasalle.mx
For research purposes, key predicted properties include aqueous solubility, permeability (e.g., Caco-2 cell permeability as a model for intestinal absorption), and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoforms. mdpi.comicps.it Toxicity predictions, such as potential for mutagenicity (Ames test) or hepatotoxicity in research models, are also crucial. icps.it Studies on various lignans and eugenol derivatives have successfully used these in silico tools to generate ADMET profiles. dergipark.org.trcaldic.com
A predicted ADMET profile for this compound would be invaluable for designing in vitro and in vivo experiments. Below is a representative table of ADMET properties that would be relevant for research applications.
Table 3: Representative In Silico ADMET Predictions for a Research Compound This table is illustrative and does not represent actual data for this compound.
| ADMET Property | Predicted Value/Classification | Relevance in Research |
|---|---|---|
| Water Solubility (LogS) | -3.5 | Influences bioavailability in aqueous media for cell-based assays |
| Caco-2 Permeability (LogPapp) | > 0.9 x 10^-6 cm/s | Predicts potential for absorption across cell membranes |
| CYP2D6 Inhibition | Inhibitor | Potential for metabolic drug-drug interactions in co-administration studies |
| AMES Toxicity | Non-mutagenic | Indicates low potential for causing genetic mutations in test systems |
| Hepatotoxicity (in silico model) | Low risk | Predicts potential for liver damage in animal models |
Cheminformatics and QSAR Model Development for this compound Derivatives
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netjacsdirectory.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are built using a "training set" of molecules with known activities and then used to predict the activity of new, untested compounds (the "test set"). icps.itnih.gov
The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound in the series. These can include electronic, steric, hydrophobic, and topological descriptors. abu.edu.ng Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the model. acs.org
While no specific QSAR models for this compound derivatives are reported, studies on other neolignans and eugenol derivatives have successfully developed such models to predict activities like antifungal, antitrypanosomal, or antioxidant effects. abu.edu.ngebi.ac.ukmdpi.com For example, a QSAR study on eugenol derivatives identified the importance of electronic (HOMO energy), hydrophobic (LogP), and steric parameters for antioxidant activity. abu.edu.ng A hypothetical QSAR model for a series of this compound derivatives could be developed to guide the synthesis of more potent analogues.
Table 4: Example of a QSAR Model for a Series of Bioactive Compounds This table is illustrative and does not represent a specific model for this compound derivatives.
| Model Equation | Statistical Parameters | Interpretation |
|---|---|---|
| log(1/IC50) = 0.5*LogP - 0.2*E_HOMO + 1.5*BalabanJ + 2.1 | R² = 0.85, Q² = 0.75 | Activity increases with higher lipophilicity (LogP) and topological complexity (BalabanJ), and with lower HOMO energy. |
Computational Metabolomics and Pathway Analysis
Computational metabolomics involves the use of advanced analytical and computational tools to study the complete set of small molecules (the metabolome) within a biological system. koreascience.krcabidigitallibrary.orgresearchgate.net When a compound like this compound is introduced into a biological system (e.g., a cell culture or a model organism), it can perturb various metabolic pathways. Untargeted metabolomics, often using techniques like mass spectrometry, can detect these changes across a wide range of metabolites. nih.gov
Bioinformatics tools are then used to process this vast amount of data. cabidigitallibrary.org Pathway analysis software, such as MetaboAnalyst, can map the significantly altered metabolites onto known metabolic pathways, such as the phenylpropanoid pathway from which this compound is derived. metabolomicscentre.cacaldic.comnih.govtandfonline.commdpi.comresearchgate.net This can reveal the compound's mechanism of action or its own metabolic fate. For example, analysis might show an accumulation of precursor molecules or the appearance of novel downstream metabolites, providing clues about which enzymes are being affected by this compound.
While specific computational metabolomics studies on this compound are lacking, this approach holds great promise for understanding its biological effects on a systemic level.
Future Research Perspectives and Interdisciplinary Approaches
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Future investigations into demethyldiisoeugenol would benefit immensely from the integration of "omics" technologies, which allow for the large-scale study of biological molecules. scienceopen.com A systems biology approach, which is holistic and integrative rather than reductionist, provides a more comprehensive understanding of biological processes, diseases, and therapeutic interventions. cuanschutz.edumdpi.com These high-throughput methods are invaluable tools for a thorough analysis of the molecular mechanisms underlying the effects of this compound. cuanschutz.edu
Genomics and Transcriptomics: By employing genomics and transcriptomics, researchers can identify the genes and gene expression pathways modulated by this compound. This could reveal the compound's primary cellular targets and downstream effects on cellular signaling and function. For instance, analyzing the transcriptomic profile of cells treated with this compound can pinpoint which genes are upregulated or downregulated, offering clues to its mechanism of action. mdpi.com
Proteomics: Proteomics focuses on the entire set of proteins expressed by a genome. scienceopen.com A proteomics-based investigation could identify proteins that directly bind to this compound or whose expression levels are altered upon treatment. nih.gov This would provide a more direct understanding of the compound's functional impact at the protein level, which is often the level at which drugs exert their effects. nih.gov
Metabolomics: Metabolomics is the study of the complete set of metabolites within a biological system. nih.gov By analyzing the metabolome of cells or organisms exposed to this compound, scientists can map the metabolic pathways that are affected. This can reveal how the compound influences cellular energy, biosynthesis, and signaling, and could help in identifying biomarkers of its activity. clinicallab.com The integration of these omics disciplines can provide a multi-layered understanding of this compound's biological activity, moving from gene to protein to metabolic function. clinicallab.com
| Omics Technology | Potential Application to this compound Research | Expected Outcomes |
| Genomics | Identifying gene targets and genetic variations influencing response. | Understanding of genetic basis of activity and patient stratification. |
| Proteomics | Characterizing protein expression changes and post-translational modifications. | Elucidation of molecular mechanisms and signaling pathways. |
| Metabolomics | Profiling changes in endogenous metabolites following treatment. | Identification of metabolic pathways affected and biomarkers of efficacy. |
Development of Advanced Preclinical Models for Specific Research Questions
The translation of basic research findings into clinical applications heavily relies on the use of robust preclinical models. nih.gov While traditional cell line and animal models have been valuable, the development of more sophisticated models is crucial for investigating the specific effects of this compound. youtube.com
Future research should focus on utilizing advanced preclinical models such as:
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity of human diseases. gencat.cat Testing this compound in PDX models could provide more predictive data on its efficacy in a setting that mirrors human tumors. gencat.cat
Organoids and 3D Cell Cultures: Three-dimensional cell cultures and organoids can mimic the complex architecture and microenvironment of tissues more accurately than traditional 2D cell cultures. gencat.cat These models would be instrumental in studying the effects of this compound on tissue-specific functions and interactions.
Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to have specific genetic mutations can be used to study the efficacy of this compound in the context of particular diseases with known genetic drivers. nih.gov
The selection of a preclinical model should be guided by the specific research question, with the understanding that even advanced models are representations and not perfect replicas of human biology. youtube.com
High-Throughput Screening Methodologies for this compound Analogues
To explore the structure-activity relationship of this compound and to identify derivatives with improved potency or selectivity, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid testing of large numbers of compounds, which can significantly accelerate the drug discovery process. nih.gov
The development of an HTS platform for this compound analogues would involve:
Library Synthesis: Creating a diverse library of this compound analogues through combinatorial chemistry or other high-throughput synthesis techniques. rsc.org
Assay Development: Designing and optimizing robust and miniaturized biological assays that can measure the desired activity of the compounds in a high-throughput format. nih.gov
Automated Screening: Utilizing robotic systems to screen the compound library and generate large datasets on their biological activity. nih.gov
The data generated from HTS can then be used to identify promising lead compounds for further development and to inform the design of the next generation of this compound analogues. chemrxiv.org
Application of Artificial Intelligence and Machine Learning in Structure Elucidation and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large and complex datasets. mdpi.com In the context of this compound research, AI and ML can be applied to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By training a QSAR model on a dataset of this compound analogues and their corresponding activities, it becomes possible to predict the activity of new, untested analogues. nih.govntu.ac.uk This can help prioritize which compounds to synthesize and test, saving time and resources. nih.gov
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. schrodinger.com By learning from the structural features of this compound and other active compounds, these models could propose novel structures that are predicted to have high activity and favorable drug-like properties.
Predictive Toxicology: AI-based models can also be used to predict the potential toxicity of this compound analogues, helping to identify and deprioritize compounds that are likely to have adverse effects early in the discovery process. schrodinger.com
| AI/ML Application | Description | Relevance to this compound |
| QSAR Modeling | Uses statistical and machine learning methods to predict the activity of compounds based on their chemical structure. nih.gov | Predicts the biological activity of novel this compound analogues, guiding synthesis and testing. |
| Generative Models | AI algorithms that can generate new data with similar characteristics to the training data. | Designs novel molecular structures with potentially enhanced therapeutic properties based on the this compound scaffold. |
| Predictive Toxicology | In silico methods to forecast the potential adverse effects of chemical compounds. schrodinger.com | Early identification of potentially toxic analogues, improving the safety profile of lead candidates. |
Collaborative Research Initiatives in this compound Chemistry and Biology
The complexity of modern drug discovery and development necessitates a collaborative approach. dndi.org Advancing the research on this compound will require the formation of interdisciplinary research initiatives that bring together experts from various fields.
These collaborations could involve:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development.
Multi-institutional Consortia: The establishment of consortia involving multiple research groups can facilitate the sharing of data, resources, and expertise, leading to more comprehensive and robust findings. dndi.org
Open Science Initiatives: Open innovation models, where research data and knowledge are shared broadly, can accelerate progress by allowing researchers to build upon each other's work. dndi.org
By fostering a collaborative research environment, the scientific community can more effectively tackle the challenges associated with understanding and developing this compound as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Demethyldiisoeugenol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis protocols typically involve catalytic demethylation of diisoeugenol or isomerization of eugenol derivatives. Key variables include temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst selection (e.g., acidic or enzymatic systems). Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS, with purification steps involving column chromatography or recrystallization .
Q. What spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying aromatic proton environments and methoxy group absence. Key markers include δ 6.6–7.2 ppm (aromatic protons) and absence of δ 3.7–3.9 ppm (methoxy groups). Mass spectrometry (MS) should show a molecular ion peak at m/z 296 [M+H]⁺, complemented by IR peaks for hydroxyl (3200–3500 cm⁻¹) and allyl groups (1640 cm⁻¹) .
Q. What standard assays evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines involve exposing the compound to 40°C/75% RH for 6 months. HPLC purity checks and degradation product identification (e.g., oxidation products via LC-MS) are essential. Photostability requires UV light exposure (ICH Q1B) with monitoring of λ-max shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different model organisms?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate existing data, followed by meta-analysis to assess heterogeneity sources (e.g., species-specific metabolic pathways). In vitro assays (e.g., Ames test for mutagenicity) and comparative in vivo studies (rodent vs. zebrafish models) should control for dosing regimens and exposure durations .
Q. What experimental designs mitigate confounding variables when studying this compound’s pharmacological mechanisms?
- Methodological Answer : Use orthogonal assays (e.g., siRNA knockdown + pharmacological inhibition) to validate target engagement. Dose-response curves with Hill slopes >1 suggest cooperative binding. For receptor studies, employ radioligand displacement assays (IC₅₀ calculations) and molecular docking simulations to confirm binding affinity .
Q. How should researchers address discrepancies in aquatic toxicity data between acute vs. chronic exposure studies?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 201 for algae, Daphnia acute/chronic tests). Statistical models (ANOVA with post-hoc Tukey tests) can differentiate dose-dependent effects. Consider bioaccumulation potential via log P calculations and metabolite profiling in exposed organisms .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound bioactivity studies?
- Methodological Answer : Nonlinear regression (e.g., log-logistic models) fits dose-response data, with EC₅₀/IC₅₀ calculations using software like GraphPad Prism. For high-throughput screening, apply false discovery rate (FDR) corrections to minimize Type I errors. Replicate experiments must include ≥3 biological replicates to ensure power >0.8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
